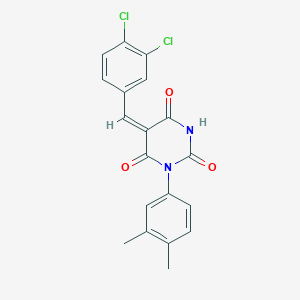![molecular formula C16H17IN2O B5138310 2-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5138310.png)
2-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-3,1-benzimidazol-3-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-3,1-benzimidazol-3-ium iodide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a benzimidazole derivative that possesses a hydroxyl group and a phenylmethyl group, making it a highly versatile compound for various research purposes. In
作用機序
The mechanism of action of 2-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-3,1-benzimidazol-3-ium iodide is not fully understood. However, it is believed that the hydroxyl and phenylmethyl groups present in the compound play a crucial role in its biological activity. The hydroxyl group may act as a hydrogen bond donor, while the phenylmethyl group may interact with the target molecule through hydrophobic interactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-3,1-benzimidazol-3-ium iodide have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vivo studies have shown that 2-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-3,1-benzimidazol-3-ium iodide can reduce inflammation and oxidative stress in animal models.
実験室実験の利点と制限
One of the main advantages of using 2-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-3,1-benzimidazol-3-ium iodide in lab experiments is its high selectivity towards metal ions, which makes it a useful tool for studying metal ion homeostasis in cells. However, one of the limitations of using this compound is its potential toxicity towards cells at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research of 2-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-3,1-benzimidazol-3-ium iodide. One potential direction is the development of new fluorescent probes based on this compound for the detection of other metal ions. Another direction is the exploration of the antimicrobial properties of this compound for the development of new antibiotics. Additionally, the potential use of this compound in the treatment of inflammatory and oxidative stress-related diseases is an area of interest for future research.
In conclusion, 2-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-3,1-benzimidazol-3-ium iodide is a highly versatile compound with potential applications in scientific research. Its unique structure and properties make it a useful tool for studying metal ion homeostasis, antimicrobial activity, and inflammation-related diseases. Further research in this field may lead to the development of new fluorescent probes, antibiotics, and therapeutics for various diseases.
合成法
The synthesis of 2-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-3,1-benzimidazol-3-ium iodide involves the reaction of 2-(bromomethyl)-1,3-dimethylbenzimidazole with phenol in the presence of a base such as potassium carbonate. The resulting product is then treated with iodine to produce the final compound. This synthesis method has been reported to have a high yield and is relatively easy to perform.
科学的研究の応用
2-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-3,1-benzimidazol-3-ium iodide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions such as copper and zinc. This compound has also been shown to possess antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
(1,3-dimethylbenzimidazol-3-ium-2-yl)-phenylmethanol;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N2O.HI/c1-17-13-10-6-7-11-14(13)18(2)16(17)15(19)12-8-4-3-5-9-12;/h3-11,15,19H,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZRLAWXVZRQIE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2[N+](=C1C(C3=CC=CC=C3)O)C.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5138235.png)

![(9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)(2-thienyl)methanone hydrobromide](/img/structure/B5138248.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5138264.png)
![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5138278.png)
![N-(3,5-dichlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5138287.png)
![N-(4-methoxyphenyl)-15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5138291.png)
![2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5138292.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-methyl-3-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138305.png)

![4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde](/img/structure/B5138311.png)
![[4-bromo-2-({3-[2-(4-methylphenyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B5138315.png)
![N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5138333.png)
![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5138338.png)